Isoxazole, 5-[5-[2,6-dichloro-4-(2-oxazolyl)phenoxy]pentyl]-3-methyl-
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Overview
Description
Isoxazole,5-[5-[2,6-dichloro-4-(4,5-dihydro-2-oxazolyl)phenoxy]pentyl]-3-methyl- is a complex organic compound that belongs to the class of phenol ethers. These are aromatic compounds containing an ether group substituted with a benzene ring. This compound is known for its unique structure, which includes an isoxazole ring and a dichlorobenzene moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isoxazole,5-[5-[2,6-dichloro-4-(4,5-dihydro-2-oxazolyl)phenoxy]pentyl]-3-methyl- typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the isoxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the dichlorobenzene moiety: This step often involves nucleophilic substitution reactions where the dichlorobenzene group is introduced.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Isoxazole,5-[5-[2,6-dichloro-4-(4,5-dihydro-2-oxazolyl)phenoxy]pentyl]-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled temperatures and pressures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups .
Scientific Research Applications
Isoxazole,5-[5-[2,6-dichloro-4-(4,5-dihydro-2-oxazolyl)phenoxy]pentyl]-3-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of Isoxazole,5-[5-[2,6-dichloro-4-(4,5-dihydro-2-oxazolyl)phenoxy]pentyl]-3-methyl- involves its interaction with specific molecular targets. The compound is known to target the protein genome polyprotein, which plays a crucial role in its biological effects. The pathways involved include modulation of protein functions and inhibition of specific enzymes .
Comparison with Similar Compounds
Similar Compounds
Isoxazole derivatives: These compounds share the isoxazole ring structure but differ in their substituents.
Dichlorobenzene derivatives: These compounds contain the dichlorobenzene moiety but may have different functional groups attached.
Uniqueness
Isoxazole,5-[5-[2,6-dichloro-4-(4,5-dihydro-2-oxazolyl)phenoxy]pentyl]-3-methyl- is unique due to its specific combination of the isoxazole ring and dichlorobenzene moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C18H18Cl2N2O3 |
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Molecular Weight |
381.2 g/mol |
IUPAC Name |
5-[5-[2,6-dichloro-4-(1,3-oxazol-2-yl)phenoxy]pentyl]-3-methyl-1,2-oxazole |
InChI |
InChI=1S/C18H18Cl2N2O3/c1-12-9-14(25-22-12)5-3-2-4-7-23-17-15(19)10-13(11-16(17)20)18-21-6-8-24-18/h6,8-11H,2-5,7H2,1H3 |
InChI Key |
GEFKFNOBZKQRMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)CCCCCOC2=C(C=C(C=C2Cl)C3=NC=CO3)Cl |
Origin of Product |
United States |
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